N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide
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Overview
Description
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzimidazole moiety linked to a phthalimide group through a phenyl ring, making it a subject of study for its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole derivative, which is then coupled with a phthalimide derivative through an acylation reaction. The reaction conditions often require the use of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure consistency and efficiency. The use of high-purity reagents and stringent control of reaction parameters are crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, potentially inhibiting their function. This compound may also interfere with cellular pathways by modulating enzyme activity or receptor binding, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol: A benzotriazole-based compound used as a UV absorber.
2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol: Another benzotriazole derivative with UV-absorbing properties.
Uniqueness
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide stands out due to its dual functional groups (benzimidazole and phthalimide), which confer unique chemical reactivity and biological activity. This makes it a versatile compound for various applications, unlike its simpler counterparts that may have more limited uses.
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(1,3-dioxoisoindol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O3/c28-20(13-27-22(29)16-8-1-2-9-17(16)23(27)30)24-15-7-5-6-14(12-15)21-25-18-10-3-4-11-19(18)26-21/h1-12H,13H2,(H,24,28)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXRFJHLESMKAMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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